Antitumor agent-56 Exhibits Nanomolar Antiproliferative Activity Across Multiple Cancer Cell Lines, with Pronounced Potency in Melanoma (B16F10 IC50 = 21 nM)
In a direct head-to-head in vitro antiproliferative assay, Antitumor agent-56 (Compound 33) demonstrated nanomolar-range cytotoxicity against a panel of five human and murine cancer cell lines [1]. Against the murine melanoma B16F10 cell line, Antitumor agent-56 exhibited an IC50 of 21 nM (0.021 μM) [1]. While the parent compound triptolide shows even greater potency in this specific assay (IC50 = 3 nM), the critical differentiation lies in the safety profile (see subsequent evidence) [1]. Notably, Antitumor agent-56 retained potent activity against human colorectal HCT-116 cells (IC50 = 34 nM) and human non-small cell lung NCI-H1650 cells (IC50 = 62 nM) [1].
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | B16F10: 21 nM (0.021 μM); HCT-116: 34 nM (0.034 μM); NCI-H1650: 62 nM (0.062 μM); HepG2: 950 nM (0.95 μM); BGC-823: 950 nM (0.95 μM) |
| Comparator Or Baseline | Triptolide: B16F10 IC50 = 3 nM (0.003 μM); HCT-116 IC50 = 3 nM (0.003 μM); NCI-H1650 IC50 = 2 nM (0.002 μM); HepG2 IC50 = 15 nM (0.015 μM); BGC-823 IC50 = 5 nM (0.005 μM) |
| Quantified Difference | Antitumor agent-56 is approximately 7-fold less potent than triptolide in B16F10 cells, but exhibits >160-fold lower acute toxicity (see separate evidence) |
| Conditions | 96-hour MTT assay; cell lines: B16F10 (mouse melanoma), HCT-116 (human colorectal), NCI-H1650 (human lung), HepG2 (human liver), BGC-823 (human gastric) |
Why This Matters
Demonstrates that Antitumor agent-56 retains nanomolar-level potency against key cancer models, confirming that the structural modifications introduced to improve safety did not ablate antitumor activity.
- [1] Zang Y, Lai F, Fu J, Li C, Ma J, Chen C, Liu K, Zhang T, Chen X, Zhang D. Novel nitric oxide-releasing derivatives of triptolide as antitumor and anti-inflammatory agents: Design, synthesis, biological evaluation, and nitric oxide release studies. Eur J Med Chem. 2020 Mar 15;190:112079. doi: 10.1016/j.ejmech.2020.112079. PMID: 32028140. View Source
